1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene
Overview
Description
1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2ClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene typically involves the halogenation of a suitable benzene precursor. One common method involves the bromination and chlorination of a difluoromethoxy-substituted benzene. The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzene derivatives. The process includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Substitution: Introduction of the difluoromethoxy group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
1,3-Dibromo-5-chlorobenzene: Lacks the difluoromethoxy group, making it less complex.
1,3-Dibromo-2-chloro-5-methoxybenzene: Contains a methoxy group instead of the difluoromethoxy group.
Uniqueness
1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to similar compounds. This unique structural feature makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF2O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYUMFXKDDOMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242231 | |
Record name | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-79-4 | |
Record name | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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